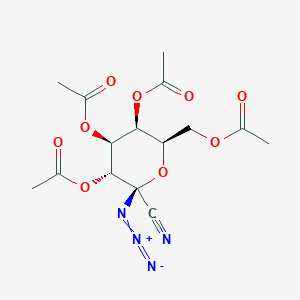
N-metil-1-(2-metilpiridin-4-il)metanamina
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the formation of complex structures through reactions such as 1,3-dipolar cycloaddition, condensation, or nucleophilic aromatic substitution. For example, a compound was synthesized in high yield by 1,3-dipolar cycloaddition reaction, showcasing the versatility in synthetic routes for constructing complex molecules (Aouine, Younas et al., 2014).
Molecular Structure Analysis
Molecular structure analysis often relies on techniques such as NMR spectroscopy, elemental analysis, and MS data. The detailed structure elucidation helps in understanding the spatial arrangement and electronic configuration, crucial for predicting reactivity and interaction with other molecules. For instance, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine's structure was established based on NMR spectroscopy and MS data, highlighting the importance of these techniques in molecular characterization (Aouine, Younas et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be quite diverse, ranging from participating in cycloaddition reactions to acting as ligands in complex formation. The reactivity can also be influenced by the presence of specific functional groups or the overall molecular architecture, leading to unique behaviors under different chemical conditions.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for determining the suitability of compounds for various applications. The physical properties are often determined using techniques like DSC, X-ray crystallography, and solubility tests, providing insights into the stability and phase behavior of the compounds.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are critical for comprehensively understanding a compound's behavior. These properties are pivotal in designing reactions for synthesis, modification, or functionalization of molecules for specific purposes.
- Synthesis and molecular characterization (Aouine, Younas et al., 2014).
- Insights into molecular structure analysis and physical properties (Padhi, S. & Manivannan, V., 2006).
Aplicaciones Científicas De Investigación
. .
Química de Flujo
Este compuesto se ha utilizado en la síntesis de flujo de 2-metilpiridinas a través de α-metilación . El proceso es más eficiente y ecológico que los protocolos de reacción por lotes convencionales .
Química Medicinal
En química medicinal, este compuesto se ha utilizado en el desarrollo de nuevos medicamentos . Es un componente clave en la síntesis de ciertos compuestos farmacéuticos .
Actividad Antibacteriana
La investigación ha demostrado que este compuesto tiene una posible actividad antibacteriana . Se ha evaluado midiendo el diámetro de la zona de inhibición alrededor del disco .
Farmacocinética
El compuesto se ha estudiado por sus propiedades farmacocinéticas . En ratas, mostró una biodisponibilidad oral del 51% con alta exposición sistémica .
Productos del Café
Aunque no está directamente relacionado con "N-metil-1-(2-metilpiridin-4-il)metanamina", su pariente cercano, metilpiridinio, se encuentra en algunos productos del café . Se forma durante el tueste a partir de su precursor químico, trigonelina
Propiedades
IUPAC Name |
N-methyl-1-(2-methylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-5-8(6-9-2)3-4-10-7/h3-5,9H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBBPYPGNDYNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297812 | |
| Record name | N,2-Dimethyl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165558-79-2 | |
| Record name | N,2-Dimethyl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165558-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,2-Dimethyl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B66512.png)




![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)


![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)
![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)
![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)

